molecular formula C13H20O6 B8400809 diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 6946-61-8

diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate

Cat. No. B8400809
M. Wt: 272.29 g/mol
InChI Key: PRVBXSOGYFNTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188491

Procedure details

Example 4 was repeated in which the DTDR was replaced by an equivalent amount of DODDR and the DIOP was replaced by an equivalent amount of (-)-2,3-bis(diphenylphosphinomethyl)-1,4-dioxaspiro[4,4]nonane, prepared by: (a) reacting L-(+)-diethyl tartrate with cyclopentanone in benzene in the presence of p-toluenesulphonic acid to give diethyl 1,4-dioxaspiro[4,4]nonan-2,3-dicarboxylate, b.p. 154°-158° C./6.0 mm., (b) reducing this with lithium aluminium hydride to give (-)-2,3-O-cyclopentylidene-L-threitol, b.p. 124°-130° C./0.2 mm., (c) converting this to (-)-1,4-ditosyl-2,3-O-cyclopentylidene-L-threitol m.p. 109°-115.5° C. by reaction with p-toluenesulphonyl chloride in pyridine and (d) treating with potassium and diphenylphosphine in tetrahydrofuran to give the desired compound m.p. 93°-95° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(-)-2,3-bis(diphenylphosphinomethyl)-1,4-dioxaspiro[4,4]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
L-(+)-diethyl tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(CCC[CH2:7][CH2:8][O:9][C:10]([C:12]1[C:17]([C:18]([O:20][CH2:21][CH2:22]CCCC(C)C)=[O:19])=CC=CC=1)=[O:11])C.C1(P(CC2C(CP(C3C=CC=CC=3)C3C=CC=CC=3)[O:46][C:45]3([CH2:65][CH2:64][CH2:63][CH2:62]3)[O:44]2)C2C=CC=CC=2)C=CC=CC=1.C1(=O)CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:44]1[C:45]2([CH2:65][CH2:64][CH2:63][CH2:62]2)[O:46][CH:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:12]1[C:10]([O:9][CH2:8][CH3:7])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Step Two
Name
(-)-2,3-bis(diphenylphosphinomethyl)-1,4-dioxaspiro[4,4]nonane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CC1OC2(OC1CP(C1=CC=CC=C1)C1=CC=CC=C1)CCCC2
Step Three
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
L-(+)-diethyl tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C(OC12CCCC2)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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